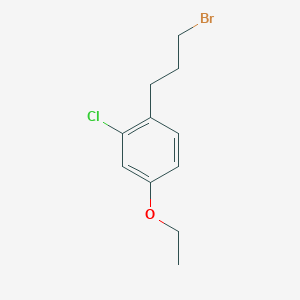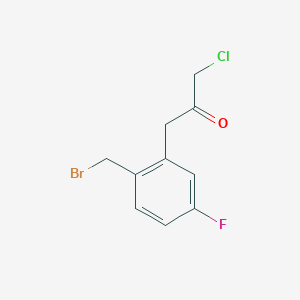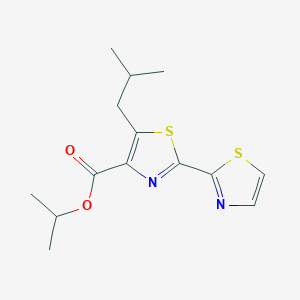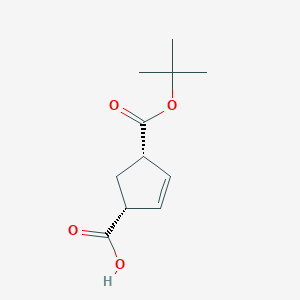
(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid is a specialized organic compound used in various chemical and biological applications. This compound features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the cyclopentene ring, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI-Schlüssel |
HJOUDETYISYMGL-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](C=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


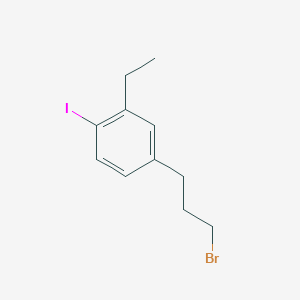



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
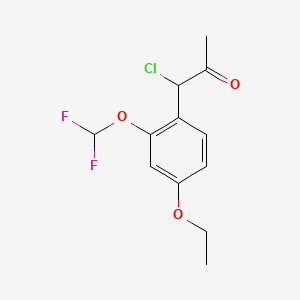
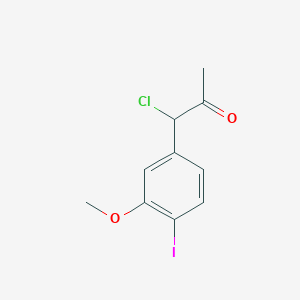
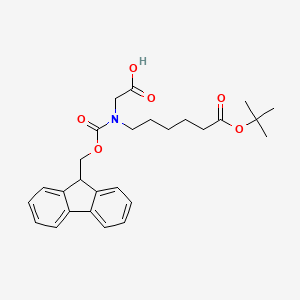
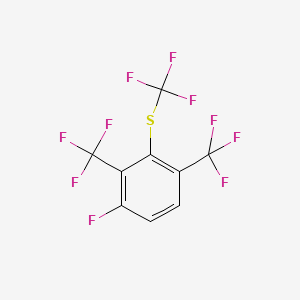
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
